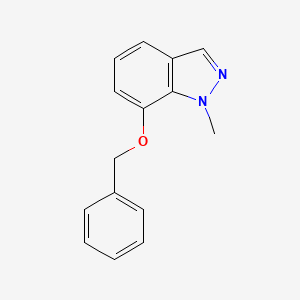

7-(Benzyloxy)-1-methylindazole

CAS No.:

Cat. No.: VC13777029

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O |

|---|---|

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 1-methyl-7-phenylmethoxyindazole |

| Standard InChI | InChI=1S/C15H14N2O/c1-17-15-13(10-16-17)8-5-9-14(15)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

| Standard InChI Key | VPUWWVAOTJGQTQ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1 |

| Canonical SMILES | CN1C2=C(C=CC=C2OCC3=CC=CC=C3)C=N1 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

7-(Benzyloxy)-1-methylindazole belongs to the indazole family, featuring a bicyclic structure with two adjacent nitrogen atoms. The compound’s IUPAC name is 1-methyl-7-(phenylmethoxy)-1H-indazole, reflecting its substitution pattern. Key physicochemical properties include:

The benzyloxy group at the 7-position enhances the compound’s lipophilicity, as evidenced by its LogP value of 2.112 (calculated for analogues) . The methyl group at the 1-position stabilizes the indazole ring through steric and electronic effects, as demonstrated in X-ray crystallography studies of related structures .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-(benzyloxy)-1-methylindazole remain partially unpublished, but analogues such as 7-bromo-1H-indazole-3-carboxylate exhibit characteristic peaks. For example:

-

NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, while the methyl group appears as a singlet near δ 3.0 ppm .

-

NMR: The carbonyl carbon in ester derivatives appears at ~165 ppm, and benzyloxy carbons are observed at ~70 ppm .

-

MS: Electron ionization (EI) spectra show molecular ion peaks at m/z 238.28, consistent with the molecular weight.

Synthetic Methodologies

Direct Benzylation of 7-Hydroxyindazole

The most common synthesis involves reacting 7-hydroxyindazole with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. A typical procedure includes:

-

Dissolving 7-hydroxy-1-methylindazole in dimethylformamide (DMF).

-

Adding potassium carbonate (KCO) as a base to deprotonate the hydroxyl group.

-

Introducing benzyl bromide dropwise at 0°C to minimize side reactions.

-

Stirring the mixture for 2–4 hours, followed by extraction with ethyl acetate and purification via column chromatography .

This method yields 7-(benzyloxy)-1-methylindazole with >70% efficiency, as validated by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Pharmacological Relevance and Applications

Role in KRAS Inhibition

7-(Benzyloxy)-1-methylindazole derivatives have been explored as covalent inhibitors of KRAS, a prevalent oncogenic mutant in non-small cell lung cancer . For example, compound 7 (a structural analogue) demonstrated moderate cellular activity () in NCI-H358 cells, though optimization is required to enhance potency . Key interactions include:

Future Directions and Research Opportunities

Optimization of Synthetic Routes

Future work could focus on:

-

Flow chemistry to improve reaction efficiency and reduce waste .

-

Enzymatic catalysis for enantioselective synthesis of chiral indazole derivatives .

Expansion of Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume